REACTION_CXSMILES
|
[ClH:1].[CH2:2]([N:6]([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:7][CH2:8][CH2:9][O:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](O)=[O:16])=[CH:13][CH:12]=1)[CH2:3][CH2:4][CH3:5].S(Cl)([Cl:26])=O>ClCCl>[ClH:26].[CH2:2]([N:6]([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:7][CH2:8][CH2:9][O:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([Cl:1])=[O:16])=[CH:13][CH:12]=1)[CH2:3][CH2:4][CH3:5] |f:0.1,4.5|
|
Name
|
|
Quantity
|
3.44 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CCC)N(CCCOC1=CC=C(C(=O)O)C=C1)CCCC
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
was stirred under reflux conditions for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure at 60-70° C. (water bath)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(CCC)N(CCCOC1=CC=C(C(=O)Cl)C=C1)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.62 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |